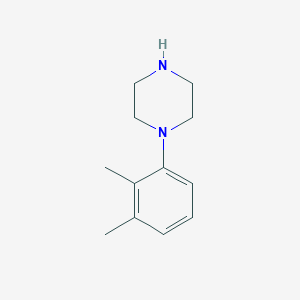

1-(2,3-Dimethylphenyl)piperazine

説明

Overview of Piperazine (B1678402) Derivatives in Pharmaceutical Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions (1 and 4), is a cornerstone in drug design and development. researchgate.netnih.gov Its prevalence is due to a combination of desirable characteristics. The two nitrogen atoms can be functionalized, allowing the piperazine unit to act as a versatile linker or scaffold to orient pharmacophoric groups correctly for target interaction. mdpi.com Furthermore, the piperazine moiety often confers favorable pharmacokinetic properties to a drug candidate. nih.gov The basic nitrogen atoms can be protonated at physiological pH, which can enhance aqueous solubility and improve oral bioavailability. nih.gov

This structural versatility has led to the incorporation of piperazine in a multitude of drug classes, demonstrating a broad spectrum of biological activities. researchgate.net These include antipsychotics, antidepressants, antihistamines, antianginals, anticancer agents, antivirals, and antimicrobials. researchgate.netwisdomlib.org The ability to easily modify the piperazine core allows medicinal chemists to fine-tune the pharmacological and ADME (absorption, distribution, metabolism, and excretion) properties of new molecular entities. researchgate.net

Historical Context of 1-(2,3-Dimethylphenyl)piperazine Discovery and Initial Characterization

A definitive paper marking the initial synthesis of this compound is not prominent in the literature, suggesting its origins as a readily accessible building block for chemical synthesis rather than a targeted therapeutic agent from its inception. The compound, identified by its CAS Number 1013-22-5, has been available as a research chemical for several decades. chemicalbook.comsigmaaldrich.com

Evidence of its use as a synthetic intermediate can be found in patent literature dating back to at least 1996, where it was used as a reactant to create more complex piperazine derivatives. google.com Its primary role has been in research and early discovery, where it is used in biological and analytical studies. chemicalbook.comsigmaaldrich.com Notably, it has been utilized as a tool compound for investigating biogenic amine transporters, which are crucial protein targets in the central nervous system. chemicalbook.com Some characterization has revealed its activity as an antagonist at the 5-HT1A serotonin (B10506) receptor and an agonist at the 5-HT2A receptor. biosynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1013-22-5 | chemicalbook.com |

| Molecular Formula | C₁₂H₁₈N₂ | chemicalbook.com |

| Molecular Weight | 190.28 g/mol | chemicalbook.com |

| Boiling Point | 95 °C | chemicalbook.com |

| Density | 1.031 g/cm³ | chemicalbook.com |

Significance of the 2,3-Dimethylphenyl Moiety in Piperazine-Based Compounds

In the realm of arylpiperazine derivatives, the substitution pattern on the phenyl ring is a critical determinant of biological activity and receptor selectivity. The placement, number, and nature of substituents can drastically alter a compound's affinity for various targets. nih.govacs.org The 2,3-dimethylphenyl moiety of the title compound positions two methyl groups on adjacent carbons of the phenyl ring, creating a specific steric and electronic profile.

The importance of this specific substitution pattern can be appreciated by comparing it to other isomers. For instance, studies on different classes of arylpiperazines have shown that substitution at the ortho (position 2) and meta (position 3) locations can be crucial for selectivity between serotonin and adrenergic receptors. nih.gov The lipophilicity introduced by the methyl groups can also influence how the molecule binds within the often-hydrophobic pockets of receptor proteins. nih.gov

Interestingly, the biological activity of dimethylphenylpiperazine isomers varies significantly with the position of the methyl groups. While this compound exhibits activity at serotonin receptors, the 1-(3,5-Dimethylphenyl)piperazine isomer is reported to be inactive at both dopamine (B1211576) and serotonin receptors, highlighting its utility primarily as a synthetic building block. biosynth.comcaymanchem.com This stark difference underscores the critical role that the precise 2,3-dimethyl arrangement plays in conferring specific pharmacological actions, likely by orienting the molecule optimally within the binding site of its target proteins.

Research Gaps and Future Directions in this compound Investigations

Despite its long-standing availability and known activity at key CNS targets, this compound remains a largely under-investigated molecule in its own right. The most significant research gap is the lack of comprehensive studies into its therapeutic potential. Its established role as a research tool for studying biogenic amine transporters and its documented interaction with serotonin receptors provide a clear rationale for more in-depth pharmacological profiling. chemicalbook.combiosynth.com

Future research should focus on several key areas. First, a systematic evaluation of its activity across a wider panel of CNS receptors is warranted to build a more complete picture of its mechanism of action and potential off-target effects. Second, there is a need for detailed structure-activity relationship (SAR) studies. Synthesizing and testing a full series of dimethylphenylpiperazine isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) against various receptors would provide invaluable insight into the structural requirements for potency and selectivity. nih.gov

Finally, exploring its potential in animal models for conditions related to serotonergic dysfunction, such as anxiety or depression, could uncover novel therapeutic applications. Given the proven success of the arylpiperazine scaffold, a thorough investigation into the unique properties conferred by the 2,3-dimethylphenyl group could unlock a new branch of CNS drug discovery.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2,3-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-4-3-5-12(11(10)2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKXJDINUMWKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143826 | |

| Record name | 1-(2,3-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-22-5 | |

| Record name | 1-(2,3-Dimethylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Xylyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-xylyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,3-XYLYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J6RHZ6CSA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for 1 2,3 Dimethylphenyl Piperazine

Established Synthetic Pathways for 1-(2,3-Dimethylphenyl)piperazine

The construction of the this compound core can be achieved through several established synthetic routes. These methods primarily involve either the formation of the aryl-nitrogen bond by coupling a pre-formed piperazine (B1678402) ring with a dimethylphenyl precursor or the construction of the piperazine ring itself onto a dimethylaniline template.

Arylation of Piperazine with 2,3-Dimethylphenyl Halides

A primary and widely utilized method for synthesizing N-arylpiperazines is the direct coupling of piperazine with an aryl halide. In the case of this compound, this involves the reaction of piperazine with a 2,3-dimethylphenyl halide, such as 1-bromo-2,3-dimethylbenzene or 1-chloro-2,3-dimethylbenzene.

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination . wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a cornerstone for C-N bond formation due to its high efficiency, functional group tolerance, and broad substrate scope compared to older methods like the Ullmann condensation. mdpi.com The Buchwald-Hartwig reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base to couple an amine with an aryl halide or triflate. wikipedia.orgyoutube.com The choice of ligand is critical and has evolved through several "generations" to improve reaction rates and yields for a wide variety of substrates. wikipedia.org

Table 1: Representative Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-2,3-dichlorobenzene | N-Boc-piperazine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 1-(2,3-Dichlorophenyl)-4-Boc-piperazine | mdpi.com |

This table illustrates typical conditions for Buchwald-Hartwig amination. While a specific example for this compound is not detailed in the provided search results, the reaction with 1-bromo-2,3-dimethylbenzene and piperazine would follow these general principles.

Cyclization Methods for Piperazine Ring Formation

An alternative to arylating a pre-existing piperazine ring is to construct the heterocycle from acyclic precursors. This approach is versatile and can be adapted to create substituted piperazine rings. A common strategy involves starting with an appropriately substituted aniline (B41778), in this case, 2,3-dimethylaniline. mdpi.com

One classical method involves the reaction of an aniline with diethanolamine, followed by cyclization. Another well-established route is the reaction of an aniline with a bis(2-haloethyl)amine, such as bis(2-chloroethyl)amine, which directly forms the piperazine ring through two successive N-alkylation steps. mdpi.com This method is often employed in the synthesis of complex pharmaceutical compounds where the piperazine ring is introduced in a later stage of the synthetic sequence.

More recent and specialized cyclization methods include:

Reductive cyclization of dioximes : This method involves the catalytic hydrogenation of dioximes to form a diimine intermediate, which then cyclizes and is further reduced to yield the piperazine. mdpi.com

[3+3] Dimerization : This strategy can be used to form highly substituted piperazines through the dimerization of azomethine ylides. beilstein-journals.org

Transition metal-catalyzed cyclizations : Various methods using catalysts based on palladium, gold, or titanium have been developed to construct the piperazine ring from linear starting materials. beilstein-journals.org

Table 2: General Cyclization Strategy for Piperazine Ring Formation

| Starting Material 1 | Starting Material 2 | Key Reagent/Condition | Product | Reference |

|---|---|---|---|---|

| 2-((2,4-dimethylphenyl)thio)aniline | bis(2-chloroethyl)amine hydrochloride | Heat in methyldiglycol | 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine | beilstein-journals.org |

This table provides examples of cyclization reactions to form the 1-arylpiperazine core.

Advanced Synthetic Methodologies and Chemical Transformations

Once the this compound core is synthesized, it serves as a versatile platform for further chemical modification. These transformations can occur at the unsubstituted secondary amine of the piperazine ring or on the aromatic dimethylphenyl moiety.

N-Substitution Reactions on the Piperazine Ring

The secondary amine at the N-4 position of this compound is a nucleophilic site amenable to a wide array of chemical reactions. These N-substitution reactions are fundamental for building molecular diversity and developing derivatives with specific biological activities or material properties.

Common N-substitution reactions include:

N-Alkylation and N-Benzylation : Reaction with alkyl or benzyl (B1604629) halides in the presence of a base (e.g., K₂CO₃) introduces various alkyl or substituted benzyl groups. mdpi.com

N-Acylation and N-Sulfonylation : Amidation and sulfonamidation are readily achieved by reacting the piperazine with acid chlorides, acid anhydrides, or sulfonyl chlorides, typically in the presence of a tertiary amine base like triethylamine. mdpi.com

Coupling with Heterocycles : The nucleophilic nitrogen can displace leaving groups on electron-deficient heterocyclic rings. For example, it can react with activated pyridazines or pentafluoropyridine. wikipedia.orgnih.gov

Diazonium Coupling : The piperazine can couple with aryldiazonium salts to form triazene (B1217601) derivatives. uci.edu

Table 3: Examples of N-Substitution Reactions on 1-Arylpiperazines

| 1-Arylpiperazine Substrate | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| This compound | 3,6-Dichloro-4,5-dimethylpyridazine | Nucleophilic Aromatic Substitution | 3-Chloro-6-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4,5-dimethylpyridazine | wikipedia.org |

| This compound | Aryldiazonium chloride | Diazonium Coupling | N-(2,3-Dimethylphenyl)-N'-(aryl-diazenyl)-piperazine | uci.edu |

| 1-Phenylpiperazine Derivative | Various Acid Halides/Sulfonyl Halides | Acylation/Sulfonylation | 4-Substituted-1-phenylpiperazine amides/sulfonamides | mdpi.com |

Functionalization of the Dimethylphenyl Moiety

The 2,3-dimethylphenyl ring of the molecule can also be chemically modified, typically through electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the directing effects of the substituents already present on the ring: the two methyl groups and the piperazin-1-yl group. uci.eduyoutube.com

Directing Effects : Both methyl groups are activating, ortho, para-directing groups. The piperazin-1-yl group is also strongly activating and ortho, para-directing due to the lone pair of electrons on the nitrogen atom adjacent to the ring. youtube.com Under the acidic conditions often required for EAS, the basic piperazine nitrogen can be protonated, transforming the substituent into a deactivating, meta-directing group. youtube.com The interplay of these effects and steric hindrance determines the position of the incoming electrophile. The positions most activated for substitution would be C-4, C-5, and C-6.

Common EAS reactions that could be applied include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org

Halogenation : Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃. libretexts.org

Friedel-Crafts Alkylation/Acylation : Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com

The direct C-H functionalization of the aromatic ring using modern catalytic methods offers an alternative to classical EAS, potentially providing different regioselectivity and milder reaction conditions.

Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of piperazine derivatives is of paramount importance, particularly in drug discovery, as different enantiomers or diastereomers can have vastly different biological activities. While this compound itself is achiral, chirality can be introduced by adding substituents to the carbon atoms of the piperazine ring.

Several strategies for the stereoselective synthesis of substituted piperazines have been developed:

Asymmetric Lithiation-Trapping : N-Boc protected piperazines can be deprotonated enantioselectively using a chiral ligand (e.g., (-)-sparteine), and the resulting lithiated intermediate can be trapped with an electrophile to create a chiral center. beilstein-journals.org

Synthesis from Chiral Precursors : Chiral amino acids can be used as starting materials to construct enantiomerically pure substituted piperazines through multi-step sequences. nih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation : This method can be used to create chiral piperazin-2-ones and piperazines in an enantioselective manner. beilstein-journals.org

Intramolecular Reductive Coupling : Diimines can undergo intramolecular reductive coupling to yield 2,3-diarylpiperazines with high diastereoselectivity. organic-chemistry.org

These general methods can be applied to create chiral derivatives of this compound, enabling access to specific stereoisomers for further investigation.

Characterization Techniques in Synthetic Organic Chemistry for this compound and its Analogs

The structural elucidation and confirmation of purity of this compound and its derivatives are accomplished through a combination of spectroscopic and chromatographic methods. These techniques are fundamental in synthetic organic chemistry to verify the successful synthesis and to characterize the final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the molecular structure. In the ¹³C NMR spectrum of derivatives of this compound, such as 1-Aryl-4-[aryldiazenyl]-piperazines, characteristic chemical shifts are observed for the piperazine and dimethylphenyl moieties. For example, in a series of these derivatives, the piperazine carbons typically appear in the range of 51.0 ppm (br) and 62.1 ppm, while the methyl groups on the phenyl ring show signals around 20.7 ppm. benthamopen.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. For instance, in the analysis of piperazine derivatives, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for identification. researchgate.net The fragmentation patterns observed in the mass spectra are unique to the specific derivative and aid in its unambiguous identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a vital technique for assessing the purity of this compound and its analogs. It is also used for quantitative analysis. researchgate.net A method for analyzing piperazine as an impurity in active pharmaceutical ingredients involves derivatization to make it UV-active, allowing for detection at low levels using HPLC with a UV detector. researchgate.net This approach demonstrates the adaptability of HPLC for various analytical challenges concerning piperazine-containing compounds.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands for N-H, C-H, and C-N bonds would be expected in the IR spectrum of this compound.

Elemental Analysis: Elemental analysis is used to determine the empirical formula of the synthesized compound by measuring the percentage composition of elements (carbon, hydrogen, nitrogen).

A study on the synthesis and characterization of a series of 1-Aryl-4-[aryldiazenyl]-piperazines, which are derivatives of N-(2,3-Dimethylphenyl)-N'-(Aryldiazenyl)-piperazines, provides an example of the application of these techniques. benthamopen.com The researchers utilized ¹³C NMR to characterize the synthesized compounds, with the data presented in a comprehensive table. benthamopen.com

Table 1: ¹³C NMR Data for 1-Aryl-4-[aryldiazenyl]-piperazines (Derivatives of this compound) benthamopen.com

| Compound | Aromatic Carbons (ppm) | Piperazine I (ppm) | Piperazine II (ppm) | CH₃ (ppm) |

| 4a | 153.5, 136.7, 134.1, 132.6, 128.7 | 51.0 (br) | 62.1 | 20.7 |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. While specific green chemistry approaches for the synthesis of this compound are not extensively documented in the provided search results, general strategies applicable to the synthesis of related piperazine derivatives can be inferred.

One key area of green chemistry is the use of more environmentally benign solvents and reaction conditions. For instance, research into the synthesis of 1,3,5-triazine (B166579) derivatives has explored microwave-assisted and ultrasound-assisted methods to improve efficiency and reduce the use of hazardous organic solvents. mdpi.com A modified sonochemical method was developed that enabled efficient synthesis in aqueous media, significantly reducing the reliance on organic solvents. mdpi.com

Another green approach involves the use of catalysts to improve reaction efficiency and reduce waste. While some syntheses of piperazine derivatives still rely on transition metal catalysts like palladium, which can have environmental and cost drawbacks, efforts are being made to develop catalyst-free methods. google.comgoogleapis.com For example, the synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine has been achieved in the absence of a transition metal catalyst by using a strong base. googleapis.comgoogle.com

The optimization of reaction conditions to minimize energy consumption and the use of starting materials are also central to green chemistry. This can involve adjusting temperature, reaction time, and the stoichiometry of reactants. google.com

Table 2: Comparison of Reaction Conditions in Piperazine Derivative Synthesis

| Synthesis Method | Catalyst | Solvent | Key Green Feature |

| Traditional N-arylation | Palladium or Copper googleapis.com | Organic Solvents google.com | - |

| Catalyst-free SNAr | None googleapis.comgoogle.com | Polar aprotic (e.g., DMSO, DMF) google.com | Avoids toxic transition metals |

| Microwave-assisted | - | DMF or aqueous media mdpi.com | Reduced reaction time and energy consumption |

| Ultrasound-assisted | - | Aqueous media mdpi.com | Use of environmentally benign solvent |

The development of synthetic routes that reduce the number of steps and the generation of waste is another important aspect. This can be achieved through one-pot reactions where multiple transformations occur in the same reaction vessel. google.com

While the direct application of these green chemistry principles to the synthesis of this compound requires further investigation, the trends in the synthesis of related piperazine compounds indicate a clear move towards more sustainable and environmentally friendly processes.

Pharmacological Profiling and Receptor Interactions of 1 2,3 Dimethylphenyl Piperazine

Monoamine Transporter Modulation

The ability of a compound to modulate monoamine transporters—SERT (serotonin transporter), NET (norepinephrine transporter), and DAT (dopamine transporter)—is a critical aspect of its pharmacological profile, often indicating its potential to influence mood and behavior. The reuptake of these neurotransmitters is a primary mechanism for regulating their synaptic concentrations. nih.govnih.gov

Serotonin (B10506) Transporter (SERT) Interactions

The serotonin transporter is a primary target for many antidepressant medications. nih.gov Piperazine (B1678402) derivatives, as a class of compounds, have been a subject of research for their activity on neurotransmitter receptors, including SERT. ijrrjournal.com Studies on various piperazine derivatives have demonstrated their ability to inhibit serotonin reuptake. nih.govnih.gov

Norepinephrine (B1679862) Transporter (NET) Interactions

The norepinephrine transporter plays a crucial role in regulating the concentration of norepinephrine in the synapse. nih.gov Several piperazine derivatives have been identified as dual inhibitors of both serotonin and norepinephrine reuptake. nih.govnih.gov This dual action is a feature of some antidepressant medications.

Dopamine (B1211576) Transporter (DAT) Interactions

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling dopaminergic signaling. nih.gov While some piperazine derivatives show activity at SERT and NET, their affinity for DAT is often lower, leading to selectivity for the former two transporters. lookchem.com

Structure-Activity Relationships for Monoamine Reuptake Inhibition

The chemical structure of piperazine derivatives significantly influences their activity as monoamine reuptake inhibitors. nih.gov Modifications to the phenyl ring and the N-substituent of the piperazine core can alter the potency and selectivity of these compounds for SERT, NET, and DAT. nih.govlookchem.com For instance, the nature and position of substituents on the phenyl ring can impact binding affinity to the transporters. lookchem.com

Serotonin Receptor (5-HT) Subtype Affinity and Efficacy

5-HT1A Receptor Agonism/Antagonism

The 5-HT1A receptor is a key target in the development of drugs for anxiety and depression. mdpi.comnih.gov 1-(2,3-Dimethylphenyl)piperazine has been identified as an antagonist at the 5-HT1A receptor. biosynth.com The interaction of piperazine derivatives with the 5-HT1A receptor is highly dependent on the substituent at the N-1 position of the piperazine ring, which plays a critical role in binding affinity. nih.gov Some analogs have been specifically designed to enhance affinity and selectivity for the 5-HT1A receptor over other receptors, such as α1-adrenergic receptors. consensus.appnih.gov The functional activity of these compounds at the 5-HT1A receptor can range from agonism to antagonism, influencing the downstream signaling pathways. nih.govnih.gov

Below is a table summarizing the reported receptor interactions for this compound and related piperazine derivatives.

| Compound/Class | Target | Interaction |

| This compound | 5-HT1A Receptor | Antagonist biosynth.com |

| 5-HT2A Receptor | Agonist biosynth.com | |

| Piperazine Derivatives (General) | Serotonin Transporter (SERT) | Inhibition ijrrjournal.comnih.govnih.gov |

| Norepinephrine Transporter (NET) | Inhibition nih.govnih.gov | |

| Dopamine Transporter (DAT) | Lower Affinity lookchem.com | |

| 5-HT1A Receptor | Agonism/Antagonism nih.govnih.govnih.gov | |

| 5-HT3 Receptor | Binding Affinity nih.gov |

5-HT3 Receptor Modulation

Arylpiperazine derivatives have been extensively studied for their interaction with serotonin receptors, including the 5-HT3 subtype. nih.gov The 5-HT3 receptor, a ligand-gated ion channel, is a significant target in pharmacology. nih.gov Research into novel 5-HT3 receptor ligands has aimed to understand the molecular basis of intrinsic efficacy for arylpiperazines that interact with this central receptor. nih.gov Studies on various heteroarylpiperazine compounds have assessed their ability to displace [3H]granisetron from rat cortical membranes, revealing that some possess subnanomolar affinity. nih.gov The intrinsic efficacy of these compounds can range from full agonism to partial agonism and antagonism, which appears to be modulated by the steric features of the heteroaryl moiety. nih.gov While these studies provide a framework for the activity of the broader arylpiperazine class at 5-HT3 receptors, specific data on the direct modulation of 5-HT3 receptors by this compound is not extensively detailed in the provided search results.

Other 5-HT Receptor Interactions (e.g., 5-HT2A, 5-HT2C)

The interaction of arylpiperazine derivatives with 5-HT2A and 5-HT2C receptors is a key area of research for developing psychotropic agents. fabad.org.tr The 5-HT2A receptor is a primary molecular target for treating psychiatric diseases, and arylpiperazine derivatives have been investigated as potential antagonists. nih.govmdpi.com Molecular modeling suggests that long-chained piperazine derivatives can bind effectively to the 5-HT2A receptor active site. mdpi.com Studies on 1,2,4-trisubstituted piperazine derivatives have shown that adding a third substituent can sometimes increase affinity for 5-HT2A receptors compared to their disubstituted counterparts. nih.gov

Regarding the 5-HT2C receptor, the structural characteristics of ortho- and meta-substituted phenylpiperazines influence their activity. nih.gov Research suggests that the conformation where the piperazine and phenyl rings are nearly co-planar is the "activating" conformation for the 5-HT2C receptor. nih.gov Based on this hypothesis, ortho-substituted compounds like 1-(2-methoxyphenyl)piperazine (B120316) (oMPP) are predicted to be antagonists, while meta-substituted ones like 1-(3-methoxyphenyl)piperazine (B98948) (mMPP) are predicted to be agonists, a prediction confirmed by in vitro and in vivo tests. nih.gov Given that this compound has ortho-substituents, this framework suggests it may act as a 5-HT2C antagonist, although direct experimental confirmation for this specific compound is needed.

Dopamine Receptor (D) Subtype Affinity and Efficacy

Piperazine derivatives are recognized for their activity on various neurotransmitter receptors, including dopamine receptors. ijrrjournal.com

Research on trans-1-piperazino-3-phenylindans, a class of piperazine derivatives, has explored structure-activity relationships for D1 and D2 receptor affinity. nih.gov In this series, substitution on the aromatic ring, such as with 6-chloro or 6-fluoro groups, showed a preference for D1 receptors. nih.gov Furthermore, adding small substituents to the piperazine ring, like a 2-methyl group, significantly increased D1 affinity and selectivity in vitro. nih.gov While these findings highlight how structural modifications within the piperazine class can enhance D1 affinity, specific binding data and efficacy details for this compound at the D1 receptor were not found in the provided search results.

The interaction of N-phenylpiperazine analogs with D2 and D3 dopamine receptors is a significant area of study. nih.gov A derivative of this compound, known as OPC-4392 (7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)-2(1H)-quinolinone), has been identified as an agonist for the presynaptic dopamine D2 receptor. nih.gov In studies using rat striatal slices, OPC-4392 was shown to inhibit the formation of L-dihydroxyphenylalanine (DOPA) in a dose-dependent manner, with an IC50 value of approximately 10⁻⁶ M. nih.gov This inhibitory effect was reversed by the D2 receptor antagonist sulpiride, indicating that the action of OPC-4392 is mediated through the stimulation of presynaptic D2 receptors. nih.gov In vitro experiments confirmed that OPC-4392 does not directly inhibit the activity of tyrosine hydroxylase, the enzyme responsible for DOPA synthesis. nih.gov These findings suggest that compounds derived from this compound can function as D2 receptor agonists. nih.gov

Transient Receptor Potential Canonical (TRPC) Channel Activation

Recent research has identified piperazine derivatives as modulators of Transient Receptor Potential Canonical (TRPC) channels, which are calcium-permeable cation channels involved in various cellular signaling pathways. nih.govresearchgate.net

The TRPC3 channel, a member of the diacylglycerol (DAG)-sensitive group of TRPC channels, is highly expressed in the brain and plays a crucial role in calcium signaling. nih.govresearchgate.netmdpi.com A derivative of this compound, 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (referred to as PPZ2), has been identified as an activator of TRPC3, TRPC6, and TRPC7 channels. nih.govresearchgate.netnih.gov

Through library screening, PPZ2 was found to activate these recombinant TRPC channels in a dose-dependent manner when expressed in human embryonic kidney (HEK) cells. nih.govresearchgate.net This activation is significant as TRPC3 and TRPC6 channels are involved in brain-derived neurotrophic factor (BDNF) signaling, which promotes neuronal survival and development. nih.govresearchgate.net The activity of PPZ2 was shown to induce BDNF-like neurite growth and neuroprotection in cultured neurons, an effect that was eliminated when TRPC3/TRPC6/TRPC7 channels were inhibited or knocked down. nih.gov This suggests that the neurotrophic effects of PPZ2 are mediated by the activation of these DAG-activated TRPC channels and subsequent Ca²⁺ signaling. nih.gov

Table 1: Activity of PPZ2 at TRPC Channels

| Compound | Target Channels | Effect | Experimental System | Key Finding | Source |

|---|---|---|---|---|---|

| PPZ2 (2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide) | TRPC3, TRPC6, TRPC7 | Dose-dependent activation | Recombinant channels in HEK cells | Activates DAG-activated TRPC channels, inducing neurotrophic effects. | nih.govresearchgate.netnih.gov |

| PPZ2 | Native TRPC6-like channels | Activation | Smooth muscle cells (rabbit portal vein) | Evoked cation currents and Ca²⁺ influx in rat central neurons. | nih.gov |

TRPC6 Channel Modulation

Research has identified certain piperazine derivatives as modulators of Transient Receptor Potential Canonical (TRPC) channels. Specifically, a derivative of this compound, known as 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2), has been shown to activate TRPC6 channels. nih.govnih.gov These channels are part of a family of calcium-permeable cation channels that are activated by diacylglycerol (DAG). nih.govresearchgate.net The activation of TRPC6 by PPZ2 is dose-dependent and has been observed in recombinant human embryonic kidney cells. nih.gov Furthermore, PPZ2 was found to activate native TRPC6-like channels in smooth muscle cells. nih.gov This modulation of TRPC6 is significant as these channels play a role in brain-derived neurotrophic factor (BDNF) signaling, which is crucial for neuronal development and survival. nih.govresearchgate.net The ability of piperazine derivatives to act as positive modulators of TRPC6 channels suggests their potential in conditions where enhancing neurotrophic activity is beneficial. nih.gov

TRPC7 Channel Modulation

In addition to TRPC6, the piperazine derivative PPZ2 also demonstrates activity as a modulator of TRPC7 channels. nih.govnih.gov Similar to TRPC6, TRPC7 channels are activated by diacylglycerol (DAG) and are part of the same subfamily of TRPC channels that includes TRPC3. nih.govresearchgate.net Studies have shown that PPZ2 can activate recombinant TRPC7 channels in a dose-dependent manner. nih.gov The cross-specificity of PPZ2 for both TRPC6 and TRPC7, as well as TRPC3, highlights a broader interaction with DAG-activated TRPC channels. nih.gov This modulation of multiple TRPC channels suggests a complex pharmacological profile with the potential to influence various physiological processes that are dependent on calcium signaling.

Mechanisms of TRPC Channel Activation and Downstream Signaling

The activation of TRPC channels by piperazine derivatives like PPZ2 initiates a cascade of downstream signaling events, primarily mediated by calcium influx. nih.gov Upon activation, these channels allow the entry of cations, including Ca2+, into the cell. nih.gov This influx of calcium has been observed in cultured rat central neurons following the application of PPZ2. nih.gov The increase in intracellular calcium acts as a second messenger, influencing various cellular processes. One of the key downstream effects is the activation of the Ca2+-dependent transcription factor, cAMP response element-binding protein (CREB). nih.gov The activation of CREB is a critical step in mediating the neurotrophic effects of these compounds, such as promoting neurite growth and neuroprotection. nih.gov These effects are analogous to those induced by brain-derived neurotrophic factor (BDNF), suggesting that the activation of DAG-activated TRPC channels by these piperazine compounds underlies their neurotrophic properties. nih.govresearchgate.net

Other Pharmacological Targets and Mechanisms of Action

Beyond its effects on TRPC channels, this compound and its derivatives exhibit a range of other pharmacological activities, indicating a multi-target profile. These activities include interactions with histamine (B1213489) receptors, anti-inflammatory effects, and antimicrobial properties.

Antihistaminic Activity

Derivatives of piperazine have been investigated for their potential as antihistamine agents. nih.govnih.gov Certain synthesized piperazine derivatives have demonstrated the ability to act as histamine antagonists. nih.gov For instance, one study reported that a novel piperazine derivative, referred to as PD-1, exhibited significant antihistamine activity, causing an 18.22% reduction in histamine levels. nih.gov This suggests that compounds based on the piperazine scaffold can interfere with histamine signaling, a key process in allergic and inflammatory responses.

Anti-inflammatory Properties

The piperazine scaffold is a component of various compounds with recognized anti-inflammatory properties. researchgate.netbiomedpharmajournal.orgresearchgate.net Research has shown that certain novel piperazine derivatives, including compounds PD-1 and PD-2, exhibit noteworthy anti-inflammatory activity. nih.gov This activity was demonstrated in a dose-dependent manner, leading to the inhibition of nitrite (B80452) production and a reduction in the generation of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Specifically, at a concentration of 10 μM, PD-1 and PD-2 inhibited nitrite production by up to 39.42% and 33.7%, respectively, and reduced TNF-α generation by up to 56.97% and 44.73%, respectively. nih.gov This indicates that piperazine derivatives can modulate key inflammatory pathways.

Antimicrobial and Antifungal Activities of Derivatives

A significant body of research has focused on the antimicrobial and antifungal properties of piperazine derivatives. acgpubs.orgnih.govresearchgate.net Various synthesized compounds incorporating the piperazine moiety have been screened for their activity against a range of bacterial and fungal strains. acgpubs.orgresearchgate.net These studies have reported that many of these derivatives show significant antimicrobial and antifungal effects. acgpubs.orgresearchgate.net For example, derivatives have been tested against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger. acgpubs.orgnih.govresearchgate.net While some derivatives show broad-spectrum activity, others exhibit more selective action. nih.gov The introduction of different functional groups to the piperazine core can influence the potency and spectrum of antimicrobial and antifungal activity. bibliotekanauki.pl

Anthelmintic Properties

The piperazine scaffold is a well-established pharmacophore in the development of anthelmintic agents. While specific studies focusing solely on this compound are not extensively detailed in the available literature, the broader class of piperazine derivatives has demonstrated significant activity against various helminths.

Research into piperazine derivatives has shown their effectiveness against parasitic nematodes. For instance, studies on various N-substituted piperazines have revealed their potential in combating infections like Trichinella spiralis. nih.gov A series of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates were synthesized and tested for their anthelmintic activity against experimental infections of Trichinella spiralis. nih.gov

Furthermore, investigations into benzimidazoles containing a piperazine fragment at the C-2 position have highlighted their potential as tubulin modulators with anthelmintic properties. nih.gov These compounds were assessed for their activity against Trichinella spiralis muscle larvae. nih.gov Notably, a 1H-benzimidazol-2-ylthioacetylpiperazine derivative showed enhanced activity, causing a significantly higher mortality rate in muscle larvae compared to its analog with a direct piperazine-benzimidazole linkage. nih.gov

The general mechanism of action for many piperazine-based anthelmintics involves the modulation of neurotransmission in the parasite, often leading to paralysis and subsequent expulsion from the host. The structural variations within the piperazine derivatives, including the nature and position of substituents on the phenyl ring and the piperazine nitrogen, play a crucial role in determining the potency and spectrum of their anthelmintic activity.

Table 1: Anthelmintic Activity of Piperazine Derivatives

| Compound Class | Target Organism | Key Findings | Reference |

| Methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates | Trichinella spiralis | Demonstrated anthelmintic activity in experimental infections. | nih.gov |

| Benzimidazoles with a piperazine fragment at C-2 | Trichinella spiralis | Act as tubulin modulators with larvicidal efficacy. The linker between the piperazine and benzimidazole (B57391) core influences activity. | nih.gov |

| General Piperazine Derivatives | Ascaridia galli | Effective in eliminating ascarids in poultry. | researchgate.net |

Antitumor and Anticancer Potential of Derivatives

The piperazine ring is a prevalent scaffold in a multitude of FDA-approved anticancer drugs, underscoring its significance in the development of new chemotherapeutic agents. researchgate.net Derivatives of 1-phenylpiperazine, a class to which this compound belongs, have been the subject of extensive research for their potential as anticancer agents.

Studies have shown that the introduction of a piperazine ring can significantly influence the anticancer activity of various molecular frameworks. researchgate.net For example, quinoxalinyl–piperazine derivatives have been identified as potent inhibitors of cancer cell growth, specifically acting as G2/M-specific cell cycle inhibitors and inducing p21 while inhibiting the anti-apoptotic Bcl-2 protein. nih.gov

Furthermore, arylpiperazine derivatives have demonstrated antiproliferative effects in several cancer cell lines, including those of the breast, skin, pancreas, and cervix. nih.gov The mechanism of action for these compounds can be diverse, ranging from the inhibition of tubulin polymerization to the modulation of key signaling pathways involved in cell proliferation and survival. nih.govresearchgate.net For instance, certain piperazine-containing benzimidazoles have been investigated as tubulin-targeting agents with activity against glioblastoma and breast cancer cell lines. nih.gov

The anticancer potential of piperazine derivatives is often linked to their ability to interact with various cellular targets. Molecular modeling studies of 1-substituted-4-phenylpiperazine derivatives have suggested their interaction with proteins like HSP90, which is crucial for the stability and function of many proteins involved in cancer progression. mfd.org.mk The substitution pattern on the phenyl ring of the arylpiperazine moiety is a critical determinant of their cytotoxic activity and selectivity against different cancer cell lines.

Table 2: Anticancer Activity of Selected Piperazine Derivatives

| Derivative Class | Cancer Cell Lines | Mechanism of Action/Key Findings | Reference |

| Quinoxalinyl–piperazine derivatives | Breast, skin, pancreas, cervix | G2/M cell cycle arrest, inhibition of Bcl-2, induction of p21. | nih.gov |

| Benzimidazole-piperazine derivatives | Glioblastoma (U-87 MG), Breast Cancer (MDA-MB-231) | Tubulin modulation, moderate anticancer activity. | nih.gov |

| 1-Substituted-4-phenylpiperazine derivatives | Breast cancer (MCF-7), Rat brain glioma (C6) | Potential interaction with HSP90. | mfd.org.mk |

| Vindoline–piperazine conjugates | NCI-60 cell line panel | Significant antiproliferative activity, particularly derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents. | mdpi.com |

Antiviral Activities of Derivatives

The piperazine nucleus has emerged as a valuable structural motif in the design of novel antiviral agents. While direct antiviral studies on this compound are limited, research on the broader piperazine class has revealed promising activity against a range of viruses.

One notable area of investigation is the targeting of the viral capsid protein. Molecular docking and structural studies have shown that piperazine can bind to the conserved hydrophobic pocket of the capsid protein of alphaviruses, such as the Chikungunya virus (CHIKV). nih.gov This binding is thought to interfere with viral assembly or uncoating, thereby inhibiting viral replication. The complex formed between the Aura virus capsid protein and piperazine serves as a potential starting point for designing more potent piperazine-based alphaviral inhibitors. nih.gov

Furthermore, derivatives of piperazine have been explored for their activity against other viruses. For example, some piperazine derivatives have been investigated for their potential to inhibit the influenza A virus. nih.gov The antiviral efficacy of these compounds is often evaluated through in vitro assays that measure the reduction in viral replication in the presence of the compound. nih.gov

The broad-spectrum antiviral potential of compounds containing the piperazine scaffold is an active area of research. For instance, diphyllin, a natural product that can be synthesized with piperazine-containing intermediates, has shown activity against multiple enveloped RNA and DNA viruses. mdpi.com While not a direct derivative, this highlights the utility of the piperazine moiety in constructing complex molecules with antiviral properties. The development of piperazine derivatives continues to be a promising strategy in the search for new and effective antiviral therapies.

Table 3: Antiviral Activity of Piperazine and its Derivatives

| Compound/Derivative Class | Target Virus | Proposed Mechanism of Action | Reference |

| Piperazine | Chikungunya virus (CHIKV) | Binds to the hydrophobic pocket of the capsid protein, interfering with viral assembly/uncoating. | nih.gov |

| Piperazine Derivatives | Influenza A virus | Inhibition of viral replication. | nih.gov |

| Diphyllin (synthesis may involve piperazine intermediates) | Multiple enveloped RNA and DNA viruses | Inhibition of vacuolar (H+)-ATPases and endosomal acidification. | mdpi.com |

Preclinical Efficacy Studies of 1 2,3 Dimethylphenyl Piperazine and Its Derivatives

Central Nervous System (CNS) Applications

The therapeutic landscape for psychosis has been historically dominated by drugs targeting dopamine (B1211576) D2 receptors. However, emerging research into arylpiperazine derivatives suggests a potential for antipsychotic efficacy through alternative mechanisms, which may offer improved side effect profiles. While direct preclinical studies on the antipsychotic effects of 1-(2,3-dimethylphenyl)piperazine are not extensively available in the current literature, the broader class of arylpiperazines has shown promise.

Studies on various substituted phenylpiperazines indicate that they can exhibit antipsychotic-like activity in rodent models without high affinity for dopamine D1 or D2 receptors. nih.gov For instance, some phenylpiperazines effectively block conditioned avoidance responding (CAR) in rats, a classic preclinical indicator of antipsychotic potential, suggesting a non-dopaminergic mechanism of action, possibly involving serotonin (B10506) receptors. nih.gov

Derivatives of arylpiperazine have been synthesized and evaluated for their potential as atypical antipsychotics. These compounds are often designed to interact with multiple receptors, including dopamine and serotonin receptors, to achieve a more favorable therapeutic outcome. mdpi.comresearchgate.netnih.gov For example, a series of 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides were synthesized and showed potential atypical antipsychotic-like profiles in mouse models, such as the apomorphine-induced climbing behavior and 5-HTP induced head twitches behavior tests. arabjchem.org Another study on N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides also identified compounds with potential D2 and 5-HT2A antagonism, characteristic of atypical antipsychotics. nih.gov

These findings underscore the potential of the arylpiperazine scaffold in developing novel antipsychotic agents. Future research is warranted to specifically investigate the antipsychotic profile of this compound and its derivatives to determine their efficacy and mechanism of action in relevant preclinical models of psychosis.

Arylpiperazine derivatives have been a focal point in the development of novel antidepressant medications, primarily due to their interaction with the serotonergic system. Preclinical studies have demonstrated the antidepressant-like effects of various compounds within this class.

A notable derivative of this compound, 2-(3-(4-(2,3-Dimethylphenyl)piperazin-1-yl)propyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (B599025) salt , has been synthesized, pointing towards an interest in its potential antidepressant activity. The inclusion of the 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) moiety is significant, as TIQ itself has demonstrated antidepressant-like effects in preclinical models. nih.govnih.gov Studies have shown that TIQ can reduce immobility time in the forced swim test and reverse anhedonia in the chronic mild stress model in rats, with a potency comparable to the classic antidepressant imipramine. nih.gov The mechanism of TIQ's action is thought to involve the activation of monoaminergic systems as a reversible monoamine oxidase (MAO) inhibitor. nih.gov

The combination of the arylpiperazine structure with the TIQ scaffold in this derivative suggests a potential for a multi-target antidepressant profile. While specific preclinical data on the antidepressant activity of this particular derivative are limited, the known properties of its constituent parts provide a strong rationale for its investigation as a potential treatment for depression.

Other arylpiperazine derivatives have also shown significant antidepressant-like activity in animal models. For example, trazodone, a well-known antidepressant, is a triazolopyridine derivative containing a phenylpiperazine moiety. fda.govdrugbank.com It acts as a serotonin receptor antagonist and reuptake inhibitor. drugbank.com

Table 1: Preclinical Studies on the Antidepressant-like Activity of 1,2,3,4-Tetrahydroisoquinoline (TIQ)

| Compound | Animal Model | Test | Key Findings | Reference |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Rat | Forced Swim Test | Reduced immobility time | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Rat | Chronic Mild Stress | Reversed the decrease in sucrose (B13894) intake | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Mouse | Forced Swim Test & Tail Suspension Test | Decreased immobility time | nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Mouse | Forced Swim Test & Tail Suspension Test | Decreased immobility time | nih.gov |

For instance, a novel arylpiperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) , has demonstrated significant anxiolytic-like activity in preclinical models. nih.govresearchgate.net In the elevated plus-maze and light-dark box tests, LQFM032 increased the time spent in and entries into the open arms and the light compartment, respectively, indicative of an anxiolytic effect. nih.gov These effects were antagonized by flumazenil, suggesting an interaction with the benzodiazepine (B76468) site on the GABAA receptor, and by mecamylamine, indicating involvement of the nicotinic pathway. nih.gov

Another study on a novel arylpiperazine alkyl derivative of salicylamide, JJGW08 , also revealed anxiolytic-like properties in the four-plate and marble-burying tests in mice. mdpi.com The broad anxiolytic potential of the piperazine (B1678402) class is further supported by reviews highlighting the activity of various piperazine analogues, often linked to their agonist activity at 5-HT1A receptors. silae.it

These findings suggest that the arylpiperazine scaffold is a promising template for the development of new anxiolytic agents. Further investigation into this compound and its derivatives is necessary to elucidate their specific anxiolytic profile and mechanisms of action.

Table 2: Preclinical Anxiolytic-like Activity of an Arylpiperazine Derivative

| Compound | Animal Model | Test | Key Findings | Reference |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Mouse | Elevated Plus-Maze | Increased entries and time spent on open arms | nih.gov |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Mouse | Light-Dark Box | Increased transitions and time spent in the light area | nih.gov |

| JJGW08 | Mouse | Four-Plate Test & Marble Burying Test | Demonstrated anxiolytic-like properties | mdpi.com |

A derivative of this compound has shown significant promise as a potent analgesic agent in preclinical models of pain, including those for neuropathic pain. The compound, 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone , has demonstrated robust analgesic effects in various in vivo assays.

In a study evaluating a series of arylpiperazine derivatives, this compound exhibited potent activity in both the mouse writhing test and the hot plate test. The writhing test, which assesses visceral pain, showed a significant inhibition of writhing responses. In the hot plate test, a measure of thermal pain, the compound markedly increased the pain threshold. These findings suggest a broad-spectrum analgesic potential.

Furthermore, the promising results in these acute pain models prompted further investigation into its efficacy in more complex pain states. While detailed data on specific neuropathic pain models for this exact compound are part of ongoing research, the initial potent analgesic activity positions it as a strong candidate for further development in the treatment of chronic pain conditions, including neuropathic pain. The development of novel analgesics with mechanisms distinct from opioids is a critical area of research, and arylpiperazine derivatives represent a promising class of compounds.

Table 3: Preclinical Analgesic Activity of a this compound Derivative

| Compound | Animal Model | Test | Outcome Measure | Result |

| 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone | Mouse | Writhing Test | Inhibition of Writhing | Potent Activity |

| 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone | Mouse | Hot Plate Test | Increased Pain Threshold | Potent Activity |

The potential for arylpiperazine derivatives to exert neuroprotective and neurotrophic effects is an emerging area of research with significant therapeutic implications for neurodegenerative disorders. While direct preclinical studies on this compound are limited, the broader class of piperazine compounds has shown promise in this domain.

For instance, piperazine itself has been investigated for its potential as a therapeutic agent for Alzheimer's disease. Studies have shown that piperazine can potentiate TRPC6 channels, which are involved in regulating the stability of dendritic spines and memory formation. nih.gov In preclinical models, piperazine demonstrated neuroprotective effects by protecting mushroom spines from amyloid toxicity and restoring long-term potentiation in a mouse model of Alzheimer's disease. nih.gov

Another compound, piperine, which contains a piperidine (B6355638) ring (a related heterocyclic amine), has shown neuroprotective effects in a mouse model of Parkinson's disease induced by MPTP. nih.gov Piperine treatment attenuated motor deficits and cognitive dysfunction, and protected dopaminergic neurons through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov

Furthermore, the development of multifunctional agents combining a benzothiazole (B30560) moiety with a piperazine moiety has been explored for Alzheimer's disease. researchgate.net These hybrid molecules are designed to have cholinesterase inhibitory activity and neuroprotective properties. researchgate.net Thiazole-carboxamide derivatives have also been assessed for their neuroprotective potential by modulating AMPA receptor complexes. mdpi.com

These findings suggest that the piperazine scaffold could be a valuable component in the design of neuroprotective agents. Future research should focus on evaluating the specific neuroprotective and neurotrophic potential of this compound and its derivatives in relevant in vitro and in vivo models of neurodegeneration.

The development of nootropic agents, or cognitive enhancers, is a significant focus of neuroscience research, and piperazine derivatives have emerged as a class of compounds with potential in this area. Although specific preclinical data on the cognitive-enhancing effects of this compound are not yet available, studies on related compounds provide a rationale for its investigation.

A series of novel piperazine derivatives have been designed, synthesized, and evaluated for their cognition-enhancing activity. nih.gov In one study, promising compounds demonstrated the ability to reverse scopolamine-induced memory deficits in a passive avoidance step-down model in mice. nih.gov These compounds also exhibited high CNS penetration and brain acetylcholinesterase (AChE) inhibition in ex vivo experiments, suggesting a relevant mechanism of action for cognitive enhancement. nih.gov

Another study explored substituted 2- or 3-phenyl piperazines, structurally related to the known cognition-enhancers DM235 and DM232. nih.gov These compounds were tested for their ability to reverse scopolamine-induced amnesia in the mouse passive-avoidance test, providing valuable structure-activity relationship insights for the design of new nootropic agents. nih.gov

The potential for piperazine derivatives to act as cognitive enhancers is linked to their ability to modulate various neurotransmitter systems involved in learning and memory. Given the diverse pharmacological activities of the arylpiperazine class, it is plausible that this compound or its derivatives could possess nootropic properties. Further preclinical evaluation using a battery of cognitive tests is necessary to determine the potential of this specific compound to enhance cognitive function.

Antimicrobial Applications

Derivatives of phenylpiperazine have demonstrated a wide spectrum of antimicrobial activities, targeting both bacteria and fungi. The versatility of the piperazine structure allows for modifications that enhance potency and selectivity against various microbial pathogens.

Research has shown that piperazine derivatives possess significant antibacterial properties. Studies have evaluated these compounds against a range of both Gram-positive and Gram-negative bacteria.

For instance, a series of synthesized N-alkyl and N-aryl piperazine derivatives were tested for their antibacterial activity, showing significant results against bacterial strains. japsonline.com Similarly, novel hybrid quinoline-piperazine derivatives have been developed, with some showing promising activity against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov One study detailed the synthesis of piperazine-citral sulfonyl derivatives, which were evaluated for their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. nih.gov The compound designated '5c' in this study showed a minimum inhibitory concentration (MIC) of 29 µM against MRSA. nih.gov

Other research has focused on creating piperazine-containing polymers as novel antibacterial agents. One such polymer, formed by the reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD), exhibited notable activity against E. coli and S. aureus by targeting the cytoplasmic membrane and causing leakage of internal components. nih.gov In another study, newly synthesized Mannich bases incorporating a piperazine moiety showed significant activity against Gram-positive bacteria, particularly staphylococci, and some Gram-negative bacteria like E. coli and P. aeruginosa. nih.gov However, some studies have noted resistance; for example, one series of azole piperazine congeners was found to be inactive against S. aureus. japsonline.com

| Derivative Class | Target Bacterium | Activity / MIC | Reference |

| Piperazine-citral sulfonyl derivatives | Staphylococcus aureus (MRSA) | MIC: 29 µM (for compound 5c) | nih.gov |

| 4-Piperazinylquinoline hybrids | Staphylococcus aureus | MIC: 3.9–7.8 µM | nih.gov |

| 4-Piperazinylquinoline hybrids | Pseudomonas aeruginosa | MIC: 3.9–7.8 µM | nih.gov |

| Triazolo[4,3-a]pyrazine derivatives | Staphylococcus aureus | MIC: 32 µg/mL (for compound 2e) | mdpi.com |

| Triazolo[4,3-a]pyrazine derivatives | Escherichia coli | MIC: 16 µg/mL (for compound 2e) | mdpi.com |

| Piperazine-EDTAD polymer | Escherichia coli | Significant activity | nih.gov |

| Piperazine-EDTAD polymer | Staphylococcus aureus | Significant activity | nih.gov |

| N-aryl piperazine derivatives | Staphylococcus epidermidis | Significant activity | researchgate.net |

The antifungal potential of piperazine derivatives is a significant area of investigation. These compounds have been tested against various pathogenic fungi, with a particular focus on Candida and Aspergillus species, which are common causes of opportunistic infections.

A notable study focused on (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives, which were found to suppress the virulence of Candida albicans. nih.govnih.gov These compounds interfere with the fungus's morphological transition from yeast to hyphal form, a critical step in establishing infection. nih.govnih.gov Certain derivatives in this class inhibited biofilm formation by more than 85%. researchgate.net Another study involving multifunctionalized piperazine polymers demonstrated efficient antifungal activity against C. albicans. nih.gov

Research into triazole compounds containing a piperazine moiety, inspired by drugs like itraconazole (B105839) and posaconazole, has also yielded promising results. These derivatives have shown broad-spectrum antifungal activity. mdpi.com Similarly, studies on N-alkyl and N-aryl piperazine derivatives confirmed their activity against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger, although the efficacy was generally lower than their antibacterial effects. researchgate.net

| Derivative Class | Target Fungus | Activity / Finding | Reference |

| (1-aryloxy-2-hydroxypropyl)-phenylpiperazine | Candida albicans | >85% inhibition of biofilm formation | nih.govresearchgate.net |

| (1-aryloxy-2-hydroxypropyl)-phenylpiperazine | Candida albicans | Inhibits yeast-to-hyphae transition | nih.gov |

| Multifunctionalized piperazine polymer | Candida albicans | Efficient antifungal activity | nih.gov |

| N-alkyl and N-aryl piperazine derivatives | Aspergillus fumigatus | Active | researchgate.net |

| N-alkyl and N-aryl piperazine derivatives | Aspergillus flavus | Active | researchgate.net |

| N-alkyl and N-aryl piperazine derivatives | Aspergillus niger | Active | researchgate.net |

| Triazole-piperazine congeners | Candida albicans | Active | japsonline.com |

| Triazole-piperazine congeners | Pseudomonas aeruginosa | Active | japsonline.com |

Other Therapeutic Areas of Investigation

Beyond antimicrobial applications, the versatile piperazine scaffold has been explored for its potential in treating major global health challenges like malaria and tuberculosis.

The piperazine nucleus has been a subject of interest in the search for new anti-malarial agents. As early as 1947, research was published on the potential of piperazine derivatives in this therapeutic area. nih.gov The need for new anti-malarials is driven by the emergence of drug-resistant strains of the Plasmodium parasite. The structural features of piperazine derivatives make them attractive candidates for developing new drugs that can overcome existing resistance mechanisms.

Derivatives of piperazine have emerged as highly promising candidates in the development of new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. One significant line of research involves piperazine-containing benzothiazinones (PBTZs). The preclinical candidate PBTZ169 works by covalently binding to and inhibiting DprE1, an essential enzyme in the biosynthesis of the mycobacterial cell wall. This irreversible inhibition leads to the death of the bacterium.

Another class of compounds, 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, has been investigated as inhibitors of the M. tuberculosis enzyme IMPDH. Studies have confirmed that the piperazine ring is crucial for the whole-cell activity of these compounds. The development of such derivatives aims to provide new therapeutic options against multidrug-resistant TB strains.

Computational Chemistry and Structure Based Drug Design for 1 2,3 Dimethylphenyl Piperazine

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 1-(2,3-Dimethylphenyl)piperazine, and its biological target, typically a protein or enzyme.

While specific docking studies for this compound are not extensively detailed in the available literature, the broader class of piperazine (B1678402) derivatives has been the subject of numerous such investigations. These studies provide insights into the potential targets and binding modes of this compound. For instance, piperazine derivatives have been explored as antagonists for receptors like the 5-HT1A and 5-HT2A serotonin (B10506) receptors, which are implicated in depression and anxiety. biosynth.com They have also been investigated as GABA receptor agonists, which can lead to muscle relaxation.

In the context of cancer research, arylpiperazine derivatives have been docked with the androgen receptor, a key target in prostate cancer. nih.gov These studies revealed that the interactions were often a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov Furthermore, other research has shown that phenylpiperazine derivatives can bind to the DNA-Topo II complex and the minor groove of DNA, suggesting a potential mechanism for anticancer activity. mdpi.com

To illustrate the potential interactions, a hypothetical docking scenario of this compound with a representative biological target can be considered. The key interactions would likely involve the piperazine nitrogen atoms, which can act as hydrogen bond acceptors or be protonated to form electrostatic interactions, and the dimethylphenyl group, which can engage in hydrophobic interactions within the binding pocket of the target protein.

Table 1: Potential Biological Targets and Interaction Types for this compound Based on Analog Studies

| Biological Target | Potential Interaction Types | Therapeutic Area |

| 5-HT1A/5-HT2A Receptors | Hydrogen Bonding, Hydrophobic Interactions | Neurology |

| GABA Receptors | Ionic Interactions, Hydrogen Bonding | Neurology |

| Androgen Receptor | Hydrophobic Interactions, Hydrogen Bonding | Oncology |

| DNA-Topo II Complex | Intercalation, Groove Binding | Oncology |

| α7 Nicotinic Acetylcholine (B1216132) Receptor | Hydrogen Bonding, Hydrophobic Interactions | Inflammatory Diseases |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. These models aim to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.

For arylpiperazine derivatives, QSAR studies have been successfully employed to understand their anti-proliferative activity against cancer cell lines. nih.gov One such study on arylpiperazine derivatives targeting prostate cancer cells identified descriptors such as MATS7c, MATS3e, maxwHBa, and WPSA-3 as being crucial for activity. nih.gov The resulting QSAR model demonstrated good predictive power, with a high correlation coefficient (R²) and cross-validated correlation coefficient (q²), indicating its robustness. nih.govnih.gov

The general approach in a QSAR study involving this compound and its analogs would involve:

Data Set Compilation: Gathering a series of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature.

Model Development: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: Assessing the statistical significance and predictive ability of the developed model using internal and external validation techniques.

A well-validated QSAR model can then be used to virtually screen new derivatives of this compound to prioritize the synthesis of compounds with potentially enhanced activity.

In Silico Screening for Novel Ligands

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Starting with the core structure of this compound, virtual screening can be employed to discover novel ligands with improved properties. This process can be either ligand-based or structure-based.

Ligand-Based Virtual Screening: This approach uses the structure of a known active ligand, like this compound, as a template to search for other molecules with similar properties. This often involves creating a pharmacophore model (see section 5.4) and using it to filter large compound databases.

Structure-Based Virtual Screening: If the three-dimensional structure of the biological target is known, molecular docking can be used to screen vast libraries of compounds to predict their binding affinity and pose. This allows for the identification of structurally diverse molecules that can potentially bind to the target.

The process of in silico screening of derivatives of this compound would typically involve screening large chemical databases like ZINC or PubChem. mdpi.com The identified "hits" from the virtual screen are then prioritized for further experimental testing, significantly reducing the time and cost associated with drug discovery.

Conformational Analysis and Pharmacophore Modeling

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the spatial arrangement of its functional groups. Conformational analysis and pharmacophore modeling are computational methods used to explore these crucial aspects.

Conformational Analysis aims to identify the stable low-energy conformations of a molecule. For a flexible molecule like this compound, which has rotatable bonds, understanding its preferred conformations is essential for predicting how it will interact with a biological target. Studies on similar piperazine-containing molecules have shown that the piperazine ring can adopt different conformations, such as chair or boat forms, and that the orientation of substituents can significantly impact activity. nih.govrsc.org For instance, in some 2-substituted piperazines, the axial conformation was found to be preferred and crucial for binding to the α7 nicotinic acetylcholine receptor. nih.gov

Pharmacophore Modeling focuses on identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to exert a specific biological effect. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

A pharmacophore model for this compound and its analogs could be developed based on a set of known active compounds. nih.govdovepress.comdovepress.comnih.gov This model would highlight the key spatial relationships between the piperazine nitrogens and the dimethylphenyl ring that are critical for biological activity. Once developed, this pharmacophore model can be used as a 3D query to search for new, structurally diverse compounds that fit the model and are therefore likely to be active. dovepress.com

Analytical Methodologies for 1 2,3 Dimethylphenyl Piperazine in Research Settings

Spectroscopic Techniques (e.g., NMR, MS, IR) for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of 1-(2,3-dimethylphenyl)piperazine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.